Cas no 42151-59-7 ((S)-(2R,4R,5S)-5-ethenyl-1-azabicyclo2.2.2octan-2-yl(6-methoxyquinolin-4-yl)methanol)

42151-59-7 structure
Nome del prodotto:(S)-(2R,4R,5S)-5-ethenyl-1-azabicyclo2.2.2octan-2-yl(6-methoxyquinolin-4-yl)methanol
(S)-(2R,4R,5S)-5-ethenyl-1-azabicyclo2.2.2octan-2-yl(6-methoxyquinolin-4-yl)methanol Proprietà chimiche e fisiche
Nomi e identificatori
-
- (+)-(8R,9S)-6'-methoxyinchonan-9-ol
- (+)-quinidine
- (8R,9S)-QD-H
- (9S)-6'-methoxycinchonan-9-ol
- 2B,H2SO4-Quinidine
- NSC10004
- QD
- QDH
- QID
- quinidine
- quinine
- Ro-01-0633
- (S)-(2R,4R,5S)-5-ethenyl-1-azabicyclo2.2.2octan-2-yl(6-methoxyquinolin-4-yl)methanol
- 42151-59-7
- SCHEMBL6351954
- (S)-[(2R,4R,5S)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl](6-methoxyquinolin-4-yl)methanol
- (1beta,3alpha,4beta,9S)-6'-Methoxycinchonan-9-ol
- CHEMBL460606
- DTXSID701282498
- NCGC00142453-01
- (1I(2),3I+/-,4I(2),9S)-6a(2)-Methoxycinchonan-9-ol
- EN300-26906222
-
- Inchi: InChI=1S/C20H24N2O2/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3/t13-,14-,19-,20+/m1/s1
- Chiave InChI: LOUPRKONTZGTKE-FQZPYLGXSA-N
Proprietà calcolate
- Massa esatta: 324.183778013Da
- Massa monoisotopica: 324.183778013Da
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 24
- Conta legami ruotabili: 4
- Complessità: 457
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 4
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 2.9
- Superficie polare topologica: 45.6Ų
(S)-(2R,4R,5S)-5-ethenyl-1-azabicyclo2.2.2octan-2-yl(6-methoxyquinolin-4-yl)methanol Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26906222-0.05g |
(S)-[(2R,4R,5S)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl](6-methoxyquinolin-4-yl)methanol |
42151-59-7 | 95.0% | 0.05g |
$2755.0 | 2025-03-20 |
(S)-(2R,4R,5S)-5-ethenyl-1-azabicyclo2.2.2octan-2-yl(6-methoxyquinolin-4-yl)methanol Letteratura correlata
-
Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957
-
Irina Akhmetova,Konstantin Schutjajew,Tim Tichter,Carsten Prinz,Inês C. B. Martins,Dominik Al-Sabbagh,Christina Roth,Franziska Emmerling CrystEngComm, 2019,21, 5958-5964
-
Soichiro Tottori,Karolis Misiunas,Vahe Tshitoyan,Ulrich F. Keyser Soft Matter, 2021,17, 5131-5136
-
Taoyi Chen,Thomas A. Manz RSC Adv., 2019,9, 17072-17092
-
Chengqiang Wang,Haixia Xu,Chun Liu,Ziyue Peng,Ruoxing Min,Jianjun Li,Yanglei Jin,Yihan Wang,Zhihao Li,Lixin Zhu Biomater. Sci., 2021,9, 3005-3018
42151-59-7 ((S)-(2R,4R,5S)-5-ethenyl-1-azabicyclo2.2.2octan-2-yl(6-methoxyquinolin-4-yl)methanol) Prodotti correlati
- 2302612-19-5(6-(Bromomethyl)-3-azabicyclo[3.1.0]hexane)
- 1165923-86-3(1,2,3,4-tetrahydro-5-methyl-6-Isoquinolinol)
- 2097904-32-8(N-[(4-chlorophenyl)methyl]-3-(quinoxalin-2-yloxy)pyrrolidine-1-carboxamide)
- 522656-05-9(3-{2-[(4-bromophenyl)methoxy]phenyl}-2-cyano-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide)
- 1693585-06-6(2-(2,4,5-trimethylphenyl)cyclopropylmethanamine)
- 1804811-41-3(Methyl 3-(difluoromethyl)-2-fluoro-6-(trifluoromethoxy)pyridine-5-acetate)
- 2248198-75-4((2R)-3-(3,3-Difluorocyclobutyl)-2-methylpropan-1-amine)
- 1628702-40-8(methyl 4-amino-3-chloro-5-fluoro-6-(7-fluoro-1H-indol-6-yl)pyridine-2-carboxylate)
- 2138809-28-4(3-Bromo-1-(4-fluoro-3-methylphenyl)prop-2-en-1-one)
- 1227516-77-9(3-(3-Fluorophenyl)-5-methoxypyridine-4-acetonitrile)
Fornitori consigliati
Suzhou Senfeida Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Hebei Ganmiao New material Technology Co., LTD
Membro d'oro
CN Fornitore
Grosso

Synrise Material Co. Ltd.
Membro d'oro
CN Fornitore
Grosso

Hubei Tianan Hongtai Biotechnology Co.,Ltd
Membro d'oro
CN Fornitore
Grosso

Xiamen PinR Bio-tech Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
